Product packaging for Dehydrostephanine(Cat. No.:CAS No. 76907-76-1)

Dehydrostephanine

Cat. No.: B1214531
CAS No.: 76907-76-1
M. Wt: 307.3 g/mol
InChI Key: WQXYOCWRQTXKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Aporphine (B1220529) Alkaloid Research

Dehydrostephanine belongs to the aporphine class of alkaloids, which are characterized by a specific tetracyclic core structure. nih.gov Aporphine alkaloids are a major subgroup of benzylisoquinoline alkaloids, a diverse family of compounds found throughout the plant kingdom. nih.gov These compounds are recognized for their wide range of pharmacological activities, which has spurred extensive research into their potential as therapeutic agents. This compound, with its unique chemical structure, represents a specific area of focus within this broader field of study.

Significance of Natural Product Research in Discovery Science

The investigation of natural products like this compound is a cornerstone of discovery science, particularly in the quest for new medicinal compounds. Historically, nature has been a prolific source of novel chemical entities with therapeutic value. The study of these compounds not only leads to the discovery of new potential drugs but also provides valuable insights into biological processes and disease mechanisms. The exploration of this compound is a clear example of how natural product research continues to contribute to scientific knowledge and the development of new therapeutic leads.

Overview of Current Research Landscape on this compound

Current research on this compound is multifaceted, primarily focusing on the elucidation of its biological activities. A significant area of investigation is its anti-inflammatory properties. Studies have demonstrated its ability to modulate inflammatory pathways, highlighting its potential as a lead compound for the development of new anti-inflammatory agents. researchgate.net Furthermore, preliminary research suggests that this compound may possess anticancer and neuroprotective properties, although these areas require more extensive investigation. nih.gov The ongoing research aims to fully characterize its pharmacological profile and understand the molecular mechanisms underlying its observed effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO3 B1214531 Dehydrostephanine CAS No. 76907-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8-9H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXYOCWRQTXKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C5C=CC=C(C5=CC1=C24)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227706
Record name Dehydrostephanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76907-76-1
Record name Dehydrostephanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrostephanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

The distinct chemical and physical characteristics of Dehydrostephanine are fundamental to its biological activity and are detailed in the table below.

PropertyValue
Molecular Formula C₁₉H₁₇NO₃
Molecular Weight 307.34 g/mol
IUPAC Name 6,7-dihydro-9-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[4,5,6-de]quinoline
Class Aporphine (B1220529) Alkaloid
Appearance Data not available
Solubility Data not available
Melting Point Data not available

Chemical Synthesis and Derivatization Studies of Dehydrostephanine and Analogues

Total Synthesis Approaches to Dehydrostephanine

The provided scientific literature does not detail specific total synthesis strategies for this compound itself. However, the broader field of natural product synthesis frequently involves the de novo construction of complex molecular frameworks from simpler precursors nih.govnih.gov. Total synthesis aims to replicate natural products and their analogues, often presenting significant challenges in regio- and stereocontrol. While the general principles of total synthesis are well-established, specific published routes for the complete chemical assembly of this compound are not detailed in the retrieved snippets. Research in this domain often focuses on the semi-synthetic modification of naturally occurring scaffolds, which is where the majority of detailed chemical transformations related to this compound have been reported.

Semi-Synthetic Modifications and Chemical Derivatization of this compound and Related Scaffolds

Semi-synthesis, involving the chemical modification of naturally isolated compounds, is a crucial strategy in drug discovery and development. This approach allows for the systematic alteration of a lead molecule's structure to optimize its properties, such as efficacy, selectivity, pharmacokinetics, and reduce toxicity dntb.gov.uasioc-journal.cn. This compound, along with related aporphine (B1220529) alkaloids like crebanine (B1669604) and stephanine (B192439), has served as a starting point for exploring various chemical transformations. These modifications aim to create libraries of derivatives for evaluating their pharmacological potential, particularly in areas like antiarrhythmic activity nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.com.

Ring-Opening Reactions on this compound Scaffolds

Ring-opening reactions are a fundamental strategy for altering the structural complexity and flexibility of cyclic molecules, potentially leading to new pharmacological properties quora.com. While specific examples of ring-opening applied directly to this compound are not explicitly detailed in the provided snippets, this method is noted as one of the chemical approaches adopted in the synthesis of derivatives from related aporphine alkaloids, with this compound serving as a lead compound nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net. General discussions on epoxide ring-opening reactions also highlight their utility in generating diverse scaffolds mdpi.comorganic-chemistry.orgnumberanalytics.comcore.ac.uk.

Modification TypeSubstrate (Implied/Related)Reagents/ConditionsProduct TypeReference
Ring-OpeningAporphine Alkaloids (e.g., Crebanine, Stephanine)Not specified in detailRing-opened derivatives nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net

Halogenation Studies on this compound and Analogues (e.g., Bromination)

Halogenation, particularly bromination, is a common method for modifying natural products to enhance their biological activity or alter their physicochemical properties dntb.gov.uanumberanalytics.comcore.ac.uk. Studies involving aporphine alkaloids, where this compound is a lead compound, have utilized bromination. For instance, the synthesis of crebanine derivatives included the preparation of bromo-substituted products nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net.

Table 1: Halogenation Studies on Related Aporphine Alkaloids

Modification TypeSubstrate (Implied/Related)Reagent(s)ConditionsProduct TypeReference
BrominationCrebanineN-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA)Room temperature (r.t.), 18 hBromo-substituted crebanine derivatives (e.g., 2a, 2b, 2c) nih.govresearchgate.net

Alkylation and Acylation Strategies (e.g., Methylation, Acetylation)

Methylation: Methylation is frequently employed to modify nitrogenous centers and other functional groups in alkaloids. In the context of aporphine alkaloid derivatization, methylation has been applied to create analogues like N-methylcrebanine nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net. General methylation strategies involve reagents such as methyl iodide (CH₃I) or other methylating agents, often in the presence of a base or specific solvents tcichemicals.comwhiterose.ac.uk. Reductive amination can also be used for methylation organic-chemistry.org.

Acetylation: Acetylation, a specific type of acylation, involves the introduction of an acetyl group (CH₃CO-) and is widely used for protecting functional groups or modifying compound properties quora.comtestbook.com. In the derivatization of crebanine analogues, acetylation has been performed using acetic anhydride (B1165640) in the presence of catalytic amounts of reagents like 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et₃N) nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net.

Table 2: Alkylation (Methylation) and Acylation (Acetylation) Studies on Related Aporphine Alkaloids

Modification TypeSubstrate (Implied/Related)Reagent(s)ConditionsProduct TypeReference
MethylationCrebanineMethyl iodide (CH₃I), EtherRoom temperature (r.t.), 16 hN-methylcrebanine (2d) nih.govresearchgate.net
AcetylationCrebanine derivativesAcetic anhydride, 4-dimethylaminopyridine (DMAP), Triethylamine (Et₃N)Room temperature (r.t.), 4 hN-acetylated derivatives nih.govresearchgate.net

Quaternization Reactions of Nitrogenous Centers

Quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt, permanently introducing a positive charge. This modification can significantly alter a molecule's solubility and biological interactions unacademy.comnih.govmdpi.com. In the synthesis of aporphine alkaloid derivatives, quaternization of nitrogenous centers has been adopted as a strategy nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net. General quaternization reactions typically employ alkyl halides or other alkylating agents reacting with tertiary amines unacademy.comnih.gov.

Table 3: Quaternization Reactions on Related Aporphine Alkaloids

Modification TypeSubstrate (Implied/Related)Reagent(s)ConditionsProduct TypeReference
QuaternizationAporphine Alkaloids (e.g., Crebanine)Alkylating agents (e.g., Methyl iodide)Not specified in detailQuaternary ammonium salts nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.netunacademy.comnih.govmdpi.com

Dehydrogenation Transformations Leading to this compound Analogues

Dehydrogenation introduces unsaturation into a molecule, often by removing hydrogen atoms, which can alter electronic properties and molecular conformation. This transformation has been employed in the synthesis of aporphine alkaloid derivatives, with this compound itself being a product of such transformations or serving as a reference for further dehydrogenation studies nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net. Specific reagents and conditions for dehydrogenation in this context are not detailed in the provided snippets.

Table 4: Dehydrogenation Studies on Related Aporphine Alkaloids

Modification TypeSubstrate (Implied/Related)Reagents/ConditionsProduct TypeReference
DehydrogenationAporphine Alkaloids (e.g., Crebanine)Not specified in detailDehydrogenated derivatives nih.govmdpi.comresearchgate.netnih.govgcwgandhinagar.comresearchgate.net

List of Compounds Mentioned:

this compound

Crebanine

Isocorydine

Stephanine

N-acetamidesecocrebanine

3-bromo-substituted crebanine (2a, 2b, 2c)

N-methylcrebanine (2d)

O-methylbulbocapnine

N-methyltetrahydropalmatine

Tetrahydropalmatine

Salutaridine

Coclaurine (B195748)

Dehydroisolaureline

Dehydrocrebanine

Dehydrodicentrine

(±)-crebanine

(±)-stephanine

Biological Activities of Dehydrostephanine in Preclinical Models

Anti-inflammatory Activity and Related Mechanistic Investigations

Dehydrostephanine has demonstrated notable anti-inflammatory effects in cellular models. This activity is primarily attributed to its ability to suppress key inflammatory molecules and its function in specific immune cells.

Research has shown that this compound can effectively reduce the production of several crucial mediators involved in the inflammatory response. In studies using lipopolysaccharide (LPS)-activated macrophage cells, pretreatment with this compound led to a significant suppression of nitric oxide (NO) secretion. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) for NO inhibition was determined to be 26.81 ± 0.25 µM. researchgate.netresearchgate.net

Furthermore, this compound has been observed to significantly decrease the production of key pro-inflammatory cytokines. researchgate.net At concentrations ranging from 20 to 80 μM, the compound markedly reduced the LPS-induced secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netresearchgate.net This suppression of both NO and major pro-inflammatory cytokines highlights its potential to mitigate inflammatory processes. researchgate.net

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Activated RAW264.7 Macrophages

Inflammatory MediatorEffect of this compound TreatmentIC50 Value / Effective Concentration
Nitric Oxide (NO)Significant suppression of secretion26.81 ± 0.25 µM
Tumor Necrosis Factor-alpha (TNF-α)Significant reduction in production20 - 80 μM
Interleukin-1β (IL-1β)Significant reduction in production20 - 80 μM
Interleukin-6 (IL-6)Significant reduction in production20 - 80 μM
Data derived from studies on LPS-activated RAW264.7 macrophage cells. researchgate.netresearchgate.net

Scientific literature available through the conducted searches does not provide specific details on the modulation of intracellular signaling pathways such as NF-κB, AP-1, MAPKs, or Akt by this compound. While the suppression of inflammatory mediators often involves these pathways, direct evidence linking this compound to their modulation is not available in the provided search results.

The primary model used to evaluate the anti-inflammatory properties of this compound has been the in vitro lipopolysaccharide (LPS)-activated RAW264.7 macrophage model. researchgate.netresearchgate.net RAW264.7 cells, a murine macrophage cell line, are a standard tool for studying inflammation because they respond to LPS by producing inflammatory mediators, mimicking an immune response. researchgate.net In these studies, the RAW264.7 cells are first treated with this compound and then stimulated with LPS. researchgate.netresearchgate.net

The findings indicate that this compound possesses anti-inflammatory effects in this model by suppressing the production of inflammatory markers without inducing significant cytotoxicity at effective concentrations. researchgate.net This suggests that the observed reduction in inflammatory mediators is a direct effect of the compound's activity rather than a consequence of cell death. researchgate.net

Antiarrhythmic Activity and Electrophysiological Investigations

The investigation into the antiarrhythmic potential of this compound is an emerging area of research. However, based on the conducted searches, specific preclinical data on its effects on ion channels and ventricular fibrillation models are not available.

There is no information available in the provided search results regarding the specific modulatory effects of this compound on potassium (K+), calcium (Ca2+), or sodium (Na+) ion channels.

There is no information available in the provided search results from studies investigating the effects of this compound in preclinical models of ventricular fibrillation.

Studies in in vivo Arrhythmia Models (e.g., CHCl₃-induced VF, BaCl₂-induced arrhythmia in rats)

This compound has been investigated for its potential antiarrhythmic properties in established animal models. Research indicates that this aporphine (B1220529) alkaloid displayed antiarrhythmic effects in a chloroform (B151607) (CHCl₃)-induced ventricular fibrillation (VF) model. semanticscholar.orgmdpi.commdpi.com Further studies exploring the effects of related compounds in models of arrhythmia induced by barium chloride (BaCl₂) in rats have also been conducted, suggesting that this class of alkaloids warrants investigation for managing cardiac rhythm disorders. mdpi.com

Other Documented Preclinical Biological Activities of this compound

The anticancer potential of this compound is suggested by studies on the broader class of aporphine alkaloids and compounds isolated from its plant source, Stephania venosa. ontosight.airesearchgate.netresearchgate.netresearchgate.net While direct, extensive studies on this compound's cytotoxicity against a wide range of cancer cells are not prominently detailed in the reviewed literature, research on closely related alkaloids provides insight into its potential activity.

For instance, Dehydrocrebanine, an alkaloid structurally similar to this compound and isolated from the same plant, demonstrated strong cytotoxic activity against promyelocytic leukemia cells (HL-60). chemfaces.combiocrick.com However, it also showed cytotoxicity against the normal human fetal lung fibroblast cell line (MRC-5), indicating a need for further investigation into its selectivity. chemfaces.combiocrick.com Other aporphine alkaloids from Stephania venosa have also shown anti-proliferative activities against various cancer and non-cancer cell lines. researchgate.net

Table 1: Cytotoxic Activity of Related Aporphine Alkaloids from Stephania venosa

Compound Cell Line Activity IC₅₀ Value Citation
Dehydrocrebanine Promyelocytic Leukemia (HL-60) Strong Cytotoxicity 2.14 µg/mL chemfaces.combiocrick.com
Dehydrocrebanine Normal Lung Fibroblast (MRC-5) Cytotoxic - chemfaces.combiocrick.com
Oxostephanine Breast Cancer (BC) Strong Activity 0.24 µg/mL chemfaces.com
Oxostephanine Acute Lymphoblastic Leukemia (MOLT-3) Strong Activity 0.71 µg/mL chemfaces.com
Thailandine Lung Carcinoma (A549) Strongest Activity 0.30 µg/mL chemfaces.com

The potential for this compound to exhibit anti-viral effects is primarily inferred from the activities of its chemical class and its plant origin. ontosight.ai Aporphine alkaloids are recognized for their potential pharmacological properties, which include anti-viral activity. ontosight.ai Furthermore, extracts from Stephania venosa, the plant from which this compound is isolated, have been shown to possess inhibitory activity against the HIV-1 integrase enzyme, a crucial component for viral replication. researchgate.net While these findings are promising, specific studies detailing the direct anti-viral efficacy of this compound against particular viruses were not identified in the reviewed preclinical literature.

This compound has been identified as a cholinesterase inhibitor, a key mechanism in neuroprotective research, particularly for conditions such as Alzheimer's disease. semanticscholar.org In a review of naturally occurring cholinesterase inhibitors, this compound was shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.org The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is associated with improved cognitive function. The general class of aporphine alkaloids is also noted for its potential protective effects against neurodegenerative diseases. ontosight.ai

Table 2: Cholinesterase Inhibitory Activity of this compound

Enzyme IC₅₀ Value (µM) Citation
Acetylcholinesterase (AChE) 2.85 ± 0.24 semanticscholar.org
Butyrylcholinesterase (BChE) 3.26 ± 0.05 semanticscholar.org

Preclinical investigations have highlighted this compound as a potent anti-malarial agent. Studies testing compounds from Stephania venosa against the human malaria parasite, Plasmodium falciparum, revealed that this compound exhibited potent activity. chemfaces.combiocrick.com This finding positions this compound as a significant compound of interest in the search for new anti-malarial therapies.

Table 3: Anti-malarial Activity of this compound

Compound Parasite Activity IC₅₀ Value Citation
This compound Plasmodium falciparum Potent 40 ng/mL chemfaces.combiocrick.com

While direct anti-microbial studies on this compound are limited in the available literature, the activity of other alkaloids from its source plant, Stephania venosa, suggests a potential for this activity. researchgate.netresearchgate.net For example, the alkaloid thailandine, isolated from the same plant, demonstrated strong activity against Mycobacterium tuberculosis and gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. chemfaces.combiocrick.com Additionally, the alkaloids stephanine (B192439) and crebanine (B1669604) have been reported to possess high inhibitory activity against various gram-positive animal pathogenic bacteria. chemfaces.com These findings indicate that alkaloids from Stephania venosa are a promising source of anti-microbial compounds.

Table 4: Anti-microbial Activity of Alkaloids from Stephania venosa

Compound Microbe Activity Type MIC Value Citation
Thailandine Mycobacterium tuberculosis H₃₇Ra Anti-mycobacterial 6.25 µg/mL chemfaces.combiocrick.com
Thailandine Streptococcus pneumoniae Gram-positive antibacterial - chemfaces.combiocrick.com
Thailandine Staphylococcus aureus Gram-positive antibacterial - chemfaces.combiocrick.com

Antioxidant Mechanisms

This compound belongs to the aporphine class of alkaloids, a group of compounds generally recognized for their potential to address diseases related to oxidative stress. researchgate.net The antioxidant effects of aporphine derivatives are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which provides a protective effect on cells. researchgate.net While extensive data on the direct free-radical scavenging capacity of this compound from standard assays like DPPH or ABTS is not widely documented in the available literature, its role in mitigating oxidative and nitrosative stress has been observed through other mechanisms.

A key finding in preclinical models is this compound's ability to inhibit the production of nitric oxide (NO). In a study using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a common model for inflammation, pre-treatment with this compound significantly suppressed the secretion of NO. researchgate.net Excessive NO production can lead to nitrosative stress and contribute to cellular damage. The inhibitory effect of this compound on NO production was dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀) value of 26.81 ± 0.25 µM. researchgate.net This finding suggests that this compound's antioxidant-related activities may be linked to its modulation of inflammatory pathways that lead to the generation of reactive nitrogen species.

Table 1: Nitric Oxide Inhibitory Activity of this compound An interactive data table summarizing the inhibitory effect of this compound on Nitric Oxide (NO) production in LPS-activated RAW264.7 macrophage cells.

CompoundAssay SystemParameterResult
This compoundLPS-activated RAW264.7 cellsIC₅₀ for NO Inhibition26.81 ± 0.25 µM researchgate.net

Acetylcholinesterase Inhibitory Activity

This compound has been identified as an inhibitor of cholinesterases, enzymes critical to the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov

In a comprehensive review of naturally occurring cholinesterase inhibitors, this compound, isolated from the tubers of Stephania pierrei, was shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The study reported specific half-maximal inhibitory concentrations (IC₅₀), quantifying the compound's potency. For acetylcholinesterase, this compound exhibited an IC₅₀ value of 2.85 ± 0.24 µM. nih.gov It was also active against butyrylcholinesterase, with an IC₅₀ of 3.26 ± 0.05 µM. nih.gov These findings highlight this compound as a dual inhibitor of both key cholinesterase enzymes.

Table 2: Cholinesterase Inhibitory Activity of this compound An interactive data table presenting the in vitro inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundTarget EnzymeIC₅₀ (µM)Source Plant
This compoundAcetylcholinesterase (AChE)2.85 ± 0.24 nih.govStephania pierrei nih.gov
This compoundButyrylcholinesterase (BChE)3.26 ± 0.05 nih.govStephania pierrei nih.gov

Structure Activity Relationship Sar Studies of Dehydrostephanine and Its Analogues

Impact of Structural Modifications on Anti-inflammatory Potency

Dehydrostephanine has demonstrated significant anti-inflammatory effects, primarily by suppressing the production of key inflammatory mediators in activated macrophages. In studies utilizing lipopolysaccharide (LPS)-activated RAW264.7 macrophages, this compound effectively inhibited the secretion of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.netwu.ac.th.

Compared to its precursor, (-)-stephanine, this compound exhibits enhanced anti-inflammatory potency. This compound suppressed NO secretion with a half-maximal inhibitory concentration (IC50) of 26.81±0.25 μM, whereas (-)-stephanine showed an IC50 value greater than 40 μM researchgate.netwu.ac.th. This suggests that specific structural alterations in this compound contribute to its superior anti-inflammatory efficacy. Other aporphine (B1220529) alkaloids, such as O-methylbulbocapnine and dicentrine, have also been reported to possess anti-inflammatory properties by inhibiting the release of TNF-α and IL-6 researchgate.net.

Table 1: Comparison of NO Inhibition Potency

CompoundIC50 (μM) for NO InhibitionSource
This compound26.81 ± 0.25 researchgate.net, wu.ac.th
(-)-Stephanine>40 researchgate.net, wu.ac.th

Role of Specific Functional Groups (e.g., 6a,7-position double bond)

A key structural feature contributing to this compound's increased anti-inflammatory activity is the presence of a double bond at the 6a,7-position of its aporphine skeleton researchgate.net. Preliminary SAR investigations indicate that this double bond enhances anti-inflammatory activity. It is hypothesized that the increased skeletal rigidity and conjugation resulting from this double bond may facilitate the compound's infusion into cells, thereby contributing to its biological effect researchgate.net.

Relationship between Chemical Structure and Antiarrhythmic Efficacy

Computational Approaches in this compound SAR Analysis

In silico Prediction of Biological Activity

In the realm of Structure-Activity Relationship (SAR) studies, in silico prediction of biological activity serves as a cornerstone for rational drug design and optimization. These computational methodologies offer a powerful means to understand how molecular structure dictates biological function, thereby accelerating the discovery and development of new therapeutic agents. By employing predictive models, researchers can efficiently explore vast chemical spaces, identify promising lead compounds, and refine existing structures to enhance efficacy and reduce development costs. jpionline.orgoncodesign-services.comresearchgate.nettaylorfrancis.com

Key Computational Approaches for SAR

Several computational techniques are central to predicting and understanding the biological activity of chemical compounds:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features—such as hydrogen bond donors/acceptors, aromatic groups, and hydrophobic regions—that are crucial for a molecule's interaction with its biological target. fiveable.meslideshare.netresearchgate.netunina.itmdpi.com Pharmacophore models are widely used in virtual screening to identify novel compounds with similar activity profiles from large databases and to guide the design of new molecular entities. fiveable.meslideshare.netresearchgate.netmdpi.com These models can be developed either based on known active ligands (ligand-based) or by utilizing the experimentally determined three-dimensional structure of the target macromolecule (structure-based). slideshare.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR establishes mathematical correlations between molecular descriptors (which quantify a molecule's structural and physicochemical properties) and its experimentally determined biological activity. jpionline.orgresearchgate.nettaylorfrancis.comnih.govijpras.commdpi.com By developing predictive models, QSAR enables researchers to estimate the biological activity of new or modified compounds, thereby facilitating lead optimization. jpionline.orgoncodesign-services.comresearchgate.nettaylorfrancis.comnih.govmdpi.com QSAR approaches can be categorized into 2D-QSAR, which focuses on molecular connectivity and properties, and 3D-QSAR, which incorporates spatial information and fields. nih.gov The predictive power of QSAR models is often enhanced through the application of advanced machine learning and deep learning algorithms. jpionline.orgoncodesign-services.com

Molecular Docking: Molecular docking simulates the binding of a ligand to a target biomolecule, such as a protein, to predict the most favorable binding orientation and estimate the binding affinity. slideshare.netchemrxiv.orgnih.govnih.govresearchgate.net This technique is vital for elucidating the molecular mechanisms underlying drug-target interactions and for identifying compounds with a high likelihood of exhibiting significant biological activity. slideshare.netchemrxiv.orgresearchgate.net Molecular docking studies can also serve to validate SAR findings and provide critical insights for optimizing ligand-receptor interactions. chemrxiv.orgnih.govnih.govresearchgate.net

Application to this compound and Analogues

These in silico prediction methodologies are fundamental for exploring the structure-activity relationships of natural products and their synthetic analogues, including compounds such as this compound. While this compound has been reported to exhibit biological activity, specifically anti-inflammatory effects, researchgate.net specific published research detailing in silico SAR studies or comprehensive computational predictions directly focused on this compound and its analogues was not identified within the scope of the provided search results. Consequently, it is not possible to generate detailed research findings or data tables specific to this compound's in silico SAR based on the available information.

In silico prediction techniques, encompassing pharmacophore modeling, QSAR, and molecular docking, represent indispensable tools in contemporary drug discovery. They empower the rational design and optimization of chemical entities, offering a robust framework for understanding and predicting the biological activity of compounds like this compound and its potential analogues.

Mechanisms of Action at the Cellular and Molecular Level

Dehydrostephanine's Interaction with Specific Molecular Targets

Detailed investigations into the direct molecular targets of this compound are limited in the currently available scientific literature.

Receptor Binding Studies

As of the current body of scientific literature, specific receptor binding studies for this compound have not been reported. Consequently, its binding affinity (measured as Kd or Ki values) for specific G-protein coupled receptors, nuclear receptors, or other receptor types remains uncharacterized.

Enzyme Inhibition Profiles (e.g., Cholinesterases)

There is no available research data detailing the enzyme inhibition profile of this compound. Studies investigating its potential inhibitory effects on key enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), have not been published. Therefore, its IC50 values against these or other enzymatic targets are unknown.

Intracellular Signaling Pathway Modulation

Research has provided insights into how this compound modulates specific intracellular signaling pathways, particularly those involved in inflammation.

Investigation of Inflammatory Cascades

This compound has demonstrated significant anti-inflammatory activity in preclinical models by suppressing key inflammatory mediators. In studies utilizing lipopolysaccharide (LPS)-activated RAW264.7 macrophages, this compound was shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule. researchgate.net LPS stimulation of macrophages typically triggers a cascade of inflammatory responses, including the upregulation of pro-inflammatory cytokines. researchgate.net

Pre-treatment with this compound led to a dose-dependent reduction in the secretion of several critical pro-inflammatory cytokines:

Tumor Necrosis Factor-alpha (TNF-α): A primary cytokine in regulating systemic inflammation.

Interleukin-1beta (IL-1β): A potent inflammatory cytokine involved in a wide range of immune responses.

Interleukin-6 (IL-6): A cytokine with a complex role in both pro-inflammatory and anti-inflammatory processes. researchgate.net

The suppression of these cytokines suggests that this compound interferes with signaling pathways upstream of their production, potentially involving the Toll-like receptor 4 (TLR4) pathway, which is activated by LPS. researchgate.net The observed effects at concentrations of 20-80 μM were comparable to the anti-inflammatory drug dexamethasone. researchgate.netresearchgate.net

Interactive Data Table: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated RAW264.7 Macrophages

Concentration (μM)% Inhibition of TNF-α% Inhibition of IL-1β% Inhibition of IL-6
20SignificantSignificantNot Significant
40SignificantSignificantSignificant
80SignificantSignificantSignificant
Data adapted from studies on LPS-activated RAW264.7 macrophages. "Significant" indicates a statistically significant reduction compared to LPS-only treated cells.

Ion Channel Regulation and Electrophysiological Alterations

Currently, there are no published studies investigating the effects of this compound on ion channel function. Its potential to regulate specific ion channels (e.g., sodium, potassium, or calcium channels) or to induce electrophysiological alterations in excitable cells has not been explored.

Cellular Effects in Preclinical Models

The primary cellular effects of this compound reported in preclinical studies are centered on its anti-inflammatory actions in immune cells. In the well-established model of LPS-activated RAW264.7 macrophages, this compound demonstrated a notable ability to suppress inflammatory responses without inducing significant cytotoxicity. researchgate.net

The key observed cellular effect is the significant suppression of nitric oxide (NO) secretion. researchgate.net Overproduction of NO by macrophages is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. This compound was found to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 26.81 ± 0.25 μM. researchgate.netresearchgate.net This effect was more potent than that of its counterpart, (-)-stephanine, which had an IC50 value greater than 40 μM. researchgate.netresearchgate.net This indicates a specific anti-inflammatory action of this compound at the cellular level by targeting the pathways that lead to NO production. researchgate.net

Interactive Data Table: Nitric Oxide (NO) Inhibition by this compound

CompoundCell ModelIC50 Value (μM)
This compoundLPS-activated RAW264.7 Macrophages26.81 ± 0.25
(-)-stephanineLPS-activated RAW264.7 Macrophages>40

Impact on Cell Viability and Proliferation in Research Models

Research into the effects of this compound on cellular health has utilized specific models to determine its cytotoxicity. In studies involving RAW264.7 macrophage cells, this compound was evaluated for its impact on cell viability using the MTT assay. researchgate.net The findings indicate that this compound does not exhibit significant cytotoxic effects at concentrations up to 80 µM. researchgate.net The half-maximal cytotoxic concentration (CC50) for this compound was determined to be 93.15 ± 0.17 μM in this cell line, suggesting a low level of toxicity to these cells within the tested concentration range. researchgate.net

CompoundResearch ModelCC50 Value (µM)
This compoundRAW264.7 Macrophages93.15 ± 0.17
Table 1: Cytotoxicity of this compound in a macrophage research model. researchgate.net

Effects on Cellular Secretion of Biomarkers

This compound has been shown to modulate the secretion of key biomarkers associated with inflammatory responses in cellular models. Specifically, in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, pre-treatment with this compound significantly suppressed the secretion of nitric oxide (NO). researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) for NO secretion was recorded at 26.81 ± 0.25 µM. researchgate.netresearchgate.net

Furthermore, the compound demonstrated a significant, dose-dependent reduction in the production of several pro-inflammatory cytokines. researchgate.netresearchgate.net When LPS-activated RAW264.7 cells were treated with this compound at concentrations ranging from 20 to 80 μM, there was a marked decrease in the secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netresearchgate.net The inhibitory effect on TNF-α and IL-1β at these concentrations was comparable to that of the anti-inflammatory drug dexamethasone at a concentration of 10 μM. researchgate.net For IL-6, concentrations of 40 to 80 μM of this compound significantly inhibited its secretion to a degree similar to that observed with dexamethasone. researchgate.net These findings indicate that this compound possesses an anti-inflammatory effect at the cellular level by suppressing the secretion of these inflammatory mediators. researchgate.netresearchgate.net

BiomarkerResearch ModelThis compound Concentration (µM)Observed Effect
Nitric Oxide (NO)LPS-activated RAW264.7 MacrophagesIC50: 26.81 ± 0.25Significant suppression of secretion
Tumor Necrosis Factor-α (TNF-α)LPS-activated RAW264.7 Macrophages20 - 80Significant, dose-dependent reduction in production
Interleukin-1β (IL-1β)LPS-activated RAW264.7 Macrophages20 - 80Significant, dose-dependent reduction in production
Interleukin-6 (IL-6)LPS-activated RAW264.7 Macrophages20 - 80Significant, dose-dependent reduction in production
Table 2: Effects of this compound on the secretion of inflammatory biomarkers in LPS-activated RAW264.7 macrophages. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Dehydrostephanine Research

Development and Validation of Quantitative Analytical Methods for Research Samples

The accurate quantification of dehydrostephanine in research samples is fundamental for understanding its behavior and effects. Several advanced techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

HPLC is a cornerstone technique for the analysis of alkaloids like this compound. Studies have reported the development and validation of HPLC methods for its quantification in plant extracts, often utilizing detectors such as UV-Vis or Diode Array Detectors (DAD) researchgate.netchula.ac.thresearchgate.net. For instance, an HPLC method employing a Hypersil BDS C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) has been described for the analysis of alkaloids in Stephania venosa researchgate.net. Detection wavelengths are typically set based on the specific compound's absorbance, with values around 270-280 nm being common for related aporphine (B1220529) alkaloids researchgate.net. The validation of such methods typically includes assessment of sensitivity, linearity, precision, and accuracy, with reported precisions often within 0-2.0% and accuracies between 92.7–108.5% researchgate.net.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

While HPLC is prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile or semi-volatile compounds filab.frmeasurlabs.comthermofisher.com. For this compound, GC-MS might require derivatization to enhance volatility or thermal stability filab.fr. GC-MS offers a powerful way to identify and quantify compounds based on their mass-to-charge ratio and fragmentation patterns measurlabs.comthermofisher.cominnovatechlabs.com. Research has shown that GC methods can achieve detection limits as low as 0.26 μg/kg and quantification limits of 0.78 μg/kg, with precisions around 0-2.0% researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers enhanced sensitivity and selectivity, making it highly suitable for trace-level detection and quantification of this compound in complex biological or natural product matrices dntb.gov.uamdpi.commeasurlabs.comnih.govfda.govknauer.netnih.govuab.edu. LC-MS/MS systems, often utilizing triple quadrupole mass spectrometers, allow for the separation of compounds via LC, followed by ionization, mass selection, fragmentation, and detection of specific ions measurlabs.comknauer.net. This technique is invaluable for pharmacometabolomics and food contaminant screening, including plant alkaloids measurlabs.com. The method's ability to fragment selected ions provides a high degree of specificity, enabling the differentiation of this compound from structurally similar compounds measurlabs.com. Studies have demonstrated the utility of LC-MS/MS for quantifying compounds in biological samples with high specificity, precision, and accuracy nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and purity assessment of this compound mdpi.comjchps.comipb.ptethz.chresearchgate.net. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule, allowing for the confirmation of its structure and the identification of impurities mdpi.comjchps.comipb.pt. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, further aid in establishing connectivity and stereochemistry, crucial for complex natural products mdpi.comethz.ch. NMR is also vital for assessing the purity of this compound research materials, ensuring that the analyzed substance is indeed this compound and free from significant contaminants mdpi.comjchps.comresearchgate.net.

Quality Control and Standardization of this compound Research Materials

Ensuring the quality and standardization of this compound used in research is paramount for reproducibility and reliability chula.ac.thmatec-conferences.orgnih.gov. Analytical methods, particularly HPLC and LC-MS/MS, play a critical role in this process. Quality control (QC) measures typically involve the use of reference standards, method validation according to established guidelines, and regular system suitability checks researchgate.netnih.gov. For plant-derived materials, standardization often relies on quantifying marker compounds, such as this compound itself or other characteristic alkaloids, to ensure batch-to-batch consistency chula.ac.thresearchgate.net. The variation in alkaloid content within plant species necessitates robust analytical protocols for quality assessment researchgate.netchula.ac.th.

Metabolomics and this compound Profiling in Biological Systems

Metabolomics aims to comprehensively study the small molecules (metabolites) within biological systems, providing insights into physiological and pathological processes thermofisher.commdpi.comuab.eduebi.ac.ukelifesciences.org. This compound research can benefit from metabolomic approaches, particularly pharmacometabolomics, which investigates how xenobiotics like this compound alter metabolic pathways mdpi.com. Techniques like LC-MS/MS are central to untargeted and targeted metabolomic profiling, allowing for the detection and quantification of this compound and its potential metabolites in biological samples such as plasma, urine, or tissue extracts mdpi.commeasurlabs.comuab.eduelifesciences.org. These studies can reveal how this compound is metabolized or how it influences endogenous metabolic profiles, contributing to a deeper understanding of its biological impact mdpi.com.

Compound List

this compound

Crebanine (B1669604)

Dicentrine

Stephanine (B192439)

Tetrahydropalmatine

Sukhodianine

Dehydrocrebanine

Jatrorrhizine

Stylopine

Oxocrebanine

Nuciferine

Daidzein

Dehydrodiisoeugenol (DDIE)

Actinodaphnine

Emetine

Berberine

Liriodenine

Glaucine

Isocorydine

Laudanosine

Aporphine alkaloids

Benzylisoquinoline alkaloids (BIAs)

Biosynthesis of Aporphine Alkaloids Relevant to Dehydrostephanine

Enzymatic Pathways Involved in Aporphine (B1220529) Alkaloid Formation

The journey from simple amino acids to complex aporphine alkaloids involves a series of enzymatic reactions, primarily catalyzed by enzymes such as decarboxylases, methyltransferases, hydroxylases, and crucially, cytochrome P450 monooxygenases (CYPs) responsible for oxidative coupling.

The initial steps in BIA biosynthesis involve the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) via tyrosine/DOPA decarboxylase (TYDC) frontiersin.orgnih.govresearchgate.netnih.gov. Subsequently, norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norlaudanosoline, the foundational scaffold for most BIAs frontiersin.orgnih.govresearchgate.netnih.gov.

Further modifications of (S)-norlaudanosoline lead to the formation of key intermediates like (S)-reticuline. This transformation involves a cascade of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 4′-O-methyltransferase (4′OMT) frontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orghelsinki.fi. (S)-reticuline serves as a pivotal precursor for various alkaloid classes, including aporphines frontiersin.orgnih.gov.

The defining step in aporphine alkaloid formation is an intramolecular C-C phenol (B47542) oxidative coupling reaction. This critical cyclization is mediated by specific cytochrome P450 enzymes, notably members of the CYP80 family frontiersin.orghelsinki.firesearchgate.netacs.orgnih.govnih.govnih.govjipb.netoup.com. For instance, CYP80G2 has been identified as catalyzing the conversion of (S)-reticuline to proaporphine, a direct precursor to many aporphines researchgate.netnih.gov. Other CYP80 enzymes, such as CYP80Q5 and CYP80G6, are also implicated in forming proaporphine from different stereoisomers of reticuline (B1680550) or related intermediates researchgate.netnih.gov. Dehydrostephanine, characterized by a double bond at the 6a,7-position, likely arises from further oxidative or dehydrogenation steps following the formation of the basic aporphine skeleton researchgate.netnih.gov.

Table 1: Key Enzymes in Aporphine Alkaloid Biosynthesis

Enzyme NameFunctionRelevant Alkaloid Class
Tyrosine/DOPA Decarboxylase (TYDC)Decarboxylation of tyrosine/DOPA to dopamine and 4-HPAABenzylisoquinoline
Norcoclaurine Synthase (NCS)Condensation of dopamine and 4-HPAA to (S)-norlaudanosolineBenzylisoquinoline
Norcoclaurine 6-O-methyltransferase (6OMT)Methylation of (S)-norlaudanosoline at the 6-O positionBenzylisoquinoline
Coclaurine N-methyltransferase (CNMT)N-methylation of coclaurineBenzylisoquinoline
N-methylcoclaurine 3′-hydroxylase (NMCH)Hydroxylation of (S)-N-methylcoclaurine at the 3′ positionBenzylisoquinoline
4′-O-methyltransferase (4′OMT)Methylation of 3′-hydroxy-N-methylcoclaurine at the 4′ positionBenzylisoquinoline
CYP80G2 / CYP80Q5 / CYP80G6 / CYP80G7Intramolecular C-C phenol coupling to form proaporphine or corytuberineAporphine

Precursor Identification and Metabolic Flux Studies

The primary building blocks for aporphine alkaloids are amino acids, with L-tyrosine being the fundamental precursor frontiersin.orgwikipedia.orgnih.govresearchgate.netnih.gov. Through a series of enzymatic conversions, L-tyrosine is transformed into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) frontiersin.orgnih.govresearchgate.netnih.gov. These intermediates then condense to form (S)-norlaudanosoline, the first committed intermediate in the BIA pathway frontiersin.orgnih.govresearchgate.netnih.gov.

Further along the pathway, (S)-reticuline emerges as a critical branch-point intermediate, channeling flux towards the synthesis of various alkaloid classes, including aporphines frontiersin.orgnih.gov. Tracer studies using labeled tyrosine in Stephania species have demonstrated its efficient incorporation into alkaloids, with tyrosine being converted to tyramine (B21549) and subsequently to other BIA precursors, highlighting the directed flow of metabolic resources nih.gov.

Metabolic flux analysis (MFA) is an essential tool for understanding and quantifying the movement of metabolites through these complex pathways nih.govwikipedia.orgnih.gov. By analyzing the distribution of metabolic flux, researchers can identify rate-limiting enzymes and bottlenecks, which is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids like this compound nih.govnih.gov. For instance, studies in lotus (B1177795) have identified genes involved in BIA biosynthesis and analyzed their expression patterns to understand how metabolic flux is directed towards aporphine alkaloid accumulation frontiersin.orghelsinki.fi.

Table 2: Key Precursors in Aporphine Alkaloid Biosynthesis

Precursor/IntermediateOrigin/FormationRole in Aporphine Biosynthesis
L-tyrosinePrimary amino acid precursorStarting material for dopamine and 4-HPAA
DopamineDecarboxylation of L-tyrosine/L-DOPACondenses with 4-HPAA to form (S)-norlaudanosoline
4-hydroxyphenylacetaldehyde (4-HPAA)Derived from L-tyrosine metabolismCondenses with dopamine to form (S)-norlaudanosoline
(S)-NorlaudanosolineCondensation of dopamine and 4-HPAA catalyzed by NCSFirst committed BIA scaffold
(S)-ReticulineFurther methylation and hydroxylation of (S)-norlaudanosolineKey intermediate for aporphine, morphinan, and other BIAs
ProaporphineIntramolecular C-C phenol coupling of (S)-reticuline (or related intermediates)Direct precursor to aporphine alkaloids

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of aporphine alkaloids is tightly regulated at the genetic and molecular levels. Genes encoding key enzymes, such as NCS, various methyltransferases (6OMT, CNMT, 4′OMT), and CYP80 family members, have been identified in plants like Stephania and Lotus frontiersin.orgnih.govfrontiersin.orghelsinki.fiacs.orgthieme-connect.comnih.gov.

Transcription factors (TFs) play a pivotal role in orchestrating the expression of these biosynthetic genes. For example, WRKY TFs have been implicated in the coordinated regulation of BIA biosynthetic genes, responding to environmental cues like wounding and significantly influencing alkaloid accumulation frontiersin.orgacs.orgnih.gov. Studies in lotus have highlighted the potential role of specific WRKY TFs in modulating aporphine alkaloid biosynthesis frontiersin.orgacs.orgnih.gov.

Transcriptomic analyses, such as comparative transcriptome analysis in Stephania species, have been instrumental in identifying differentially expressed genes associated with BIA biosynthesis. Upregulated genes in specific tissues, like roots, often correlate with higher alkaloid accumulation, pointing to these genes as key players in the pathway frontiersin.orgthieme-connect.com. Furthermore, the temporal expression patterns of these genes, often showing peaks that precede or coincide with alkaloid accumulation, underscore the importance of precise gene regulation in controlling metabolic flux helsinki.fi.

The characterization of specific enzymes, particularly the CYP80 family members, provides direct insight into the genetic basis of aporphine skeleton formation. Enzymes like CYP80G2, CYP80Q5, and CYP80G6 have been functionally validated for their roles in catalyzing the crucial C-C phenol coupling reactions that lead to the aporphine ring system, often exhibiting distinct substrate specificities and stereoselectivity researchgate.netnih.govnih.gov. This detailed enzymatic understanding is fundamental to deciphering the genetic control mechanisms governing aporphine alkaloid production.

Compound List:

this compound

L-tyrosine

Dopamine

4-hydroxyphenylacetaldehyde (4-HPAA)

(S)-norlaudanosoline

(S)-reticuline

Norcoclaurine synthase (NCS)

Norcoclaurine 6-O-methyltransferase (6OMT)

Coclaurine N-methyltransferase (CNMT)

N-methylcoclaurine 3′-hydroxylase (NMCH)

4′-O-methyltransferase (4′OMT)

CYP80G2

CYP80Q5

CYP80G6

CYP80G7

Proaporphine

Corytuberine

Magnoflorine

Glaucine

Liriodenine

Stylopine

(–)-Stephanine

Future Directions and Research Perspectives on Dehydrostephanine

The aporphine (B1220529) alkaloid Dehydrostephanine, while identified within the diverse chemical landscape of the Stephania genus, remains a compound with largely untapped therapeutic potential. The future of this compound research is poised for significant advancements, moving from basic characterization towards a comprehensive understanding of its pharmacological profile and sustainable production. Key areas of future investigation will focus on exploring novel biological activities, designing advanced analogues, elucidating complex mechanisms of action, applying cutting-edge omics technologies, and developing sustainable sourcing strategies.

Q & A

Q. Methodological Rigor

  • Isolation : Document extraction protocols (e.g., solvent systems, column chromatography) from Stephania venosa and compare NMR/HRMS data with published spectra .
  • Bioactivity : Standardize cell passage numbers, serum batches, and LPS sources. Report raw absorbance values and normalization methods (e.g., viability relative to untreated controls). Use ≥3 biological replicates and statistical tests (ANOVA with post-hoc analysis) to confirm significance thresholds (e.g., p < 0.01) .

How should contradictory bioactivity data between this compound and structurally similar alkaloids be addressed?

Data Contradiction Analysis
this compound’s lower cytotoxicity compared to (–)-stepharine (CC₅₀ = 52.37 ± 0.13 µM) may stem from differences in aporphine alkaloid substituents affecting membrane permeability or mitochondrial toxicity. Conduct comparative studies using identical assay conditions and probe structural analogs (e.g., dicentrine, O-methylbulbocapnine) to identify functional groups driving selectivity. Cross-reference IC₅₀/CC₅₀ ratios and cytokine suppression trends across multiple studies .

What are the limitations of current in vitro models for evaluating this compound's therapeutic potential?

Critical Research Gap
RAW264.7 cells lack human macrophage-specific receptors (e.g., TLR4 polymorphisms), potentially skewing LPS response data. Supplement in vitro findings with primary human macrophage assays or in vivo models (e.g., murine peritonitis). Address solubility issues in aqueous media by testing drug carriers (e.g., cyclodextrins) and validate anti-inflammatory efficacy in chronic inflammation models (e.g., collagen-induced arthritis) .

How can researchers design studies to explore this compound's synergism with existing anti-inflammatory agents?

Advanced Experimental Design
Apply combination index (CI) analysis using CompuSyn software to assess synergism with NSAIDs or biologics. Test fixed-ratio mixtures (e.g., this compound + dexamethasone) across a concentration matrix (e.g., 5–40 µM). Measure additive/synergistic effects on cytokine suppression and NF-κB activation. Include isobolograms to visualize interactions and calculate dose-reduction indices for clinical relevance .

What strategies are recommended for resolving discrepancies in this compound's reported IC₅₀ values across studies?

Methodological Harmonization
Discrepancies often arise from variations in:

  • LPS stimulation time : 24-hour vs. shorter exposures may alter cytokine release kinetics.
  • Cell density : Higher densities (e.g., 2 × 10⁵ cells/well) can saturate metabolite conversion in MTT assays.
  • Data normalization : Use LPS-only controls instead of untreated cells to isolate compound-specific effects. Perform meta-analyses using PRISMA guidelines to identify confounding variables .

How should researchers structure a hypothesis-driven study on this compound's molecular targets?

Research Design Framework
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Hypothesis : “this compound inhibits NLRP3 inflammasome activation via redox modulation in primed macrophages.”
  • Methods : Use CRISPR-Cas9 KO models for NLRP3/caspase-1 and measure IL-1β maturation via Western blot. Include ROS scavengers (e.g., NAC) to test redox dependence.
  • Ethics : Adhere to institutional biosafety protocols for genetically modified cell lines .

What computational tools can enhance this compound's structure-activity relationship (SAR) analysis?

Advanced Methodology
Leverage molecular docking (AutoDock Vina) to predict binding affinities for TNF-α or COX-2. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with QSAR models to correlate substituent effects (e.g., methoxy groups) with bioactivity. Cross-validate predictions using in vitro mutagenesis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.